2,4,5-Trifluorobenzylamine

Beschreibung

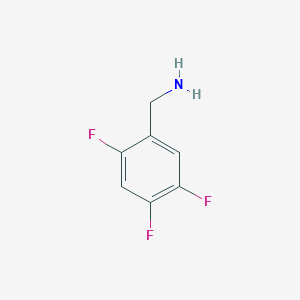

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

(2,4,5-trifluorophenyl)methanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6F3N/c8-5-2-7(10)6(9)1-4(5)3-11/h1-2H,3,11H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BLJQJQNRXILVTA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=CC(=C1F)F)F)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6F3N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30380347 | |

| Record name | 2,4,5-Trifluorobenzylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30380347 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

161.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

168644-93-7 | |

| Record name | 2,4,5-Trifluorobenzylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30380347 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 168644-93-7 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Computational Chemistry and Theoretical Studies on 2,4,5 Trifluorobenzylamine

Quantum Chemical Calculations

Quantum chemical calculations provide a powerful lens through which to examine the intrinsic properties of 2,4,5-trifluorobenzylamine at the atomic level. These computational methods allow for the detailed investigation of its electronic structure, reactivity, and the energetics of potential chemical transformations.

Density Functional Theory (DFT) for Electronic Structure and Reactivity

Density Functional Theory (DFT) has emerged as a versatile and widely used computational method to investigate the electronic structure and reactivity of molecular systems, including this compound. wikipedia.orgnih.gov DFT calculations focus on the electron density, a more manageable property than the complex many-electron wavefunction, to determine the ground-state energy and other electronic properties of a molecule. wikipedia.orgscispace.com This approach provides valuable insights into the molecule's behavior in chemical reactions.

The reactivity of this compound is significantly influenced by the three fluorine atoms attached to the benzene (B151609) ring. These highly electronegative atoms exert strong electron-withdrawing effects, which alter the electron density distribution across the aromatic system and on the benzylamine (B48309) functional group. This electronic perturbation is a key factor in determining the molecule's reactivity in various chemical processes, such as nucleophilic substitutions and cross-coupling reactions.

Conceptual DFT provides a framework for quantifying and understanding chemical reactivity through various descriptors. mdpi.comd-nb.inforsc.org These descriptors, derived from the change in energy with respect to the number of electrons, help to predict how a molecule will interact with other reagents. nih.gov Key global reactivity indices include:

Electronic Chemical Potential (μ): This represents the escaping tendency of electrons from the system. mdpi.com

Chemical Hardness (η): This measures the resistance to a change in electron distribution. nih.gov

Electrophilicity (ω): This index quantifies the ability of a molecule to accept electrons. mdpi.com

Nucleophilicity (N): This describes the electron-donating capability of a molecule. mdpi.com

In addition to these global descriptors, local reactivity indices, such as the Fukui function, pinpoint specific atomic sites within the molecule that are most susceptible to electrophilic or nucleophilic attack. d-nb.info For this compound, these calculations can reveal how the fluorine substitutions modulate the reactivity of the aromatic ring and the amine group. The electron-withdrawing nature of fluorine generally reduces the nucleophilicity of the amine group compared to its non-fluorinated counterparts.

DFT calculations, often employing functionals like B3LYP with basis sets such as 6-311+G(d,p), can be used to compute properties like pKa values, dipole moments, and electrostatic potential surfaces, which further elucidate the reactivity of this compound.

Table 1: Predicted Physicochemical Properties of this compound and Related Compounds

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Predicted XlogP |

| This compound | C₇H₆F₃N | 161.12 | 1.1 uni.lu |

| 2,3,4-Trifluorobenzylamine | C₇H₆F₃N | 161.12 | 1.1 |

| 2,4,6-Trifluorobenzylamine | C₇H₆F₃N | 161.13 | 1.1 |

This table presents predicted data for comparative purposes.

Energy Barrier Calculations for Reaction Pathways

Computational chemistry plays a crucial role in elucidating the mechanisms of chemical reactions by calculating the energy barriers associated with different reaction pathways. nih.gov These calculations are vital for understanding the kinetics and feasibility of a given transformation. For reactions involving this compound, such as its synthesis or its participation in further chemical conversions, determining the energy profiles of potential pathways can guide the optimization of reaction conditions.

The process typically involves identifying the transition state (TS), which is the highest energy point along the reaction coordinate connecting reactants and products. nih.gov The energy difference between the reactants and the transition state is the activation energy or energy barrier. A lower energy barrier corresponds to a faster reaction rate.

For instance, in the synthesis of trifluorobenzylamines, which can be achieved through the catalytic hydrogenation of the corresponding trifluorobenzonitriles, energy barrier calculations can help in understanding the catalytic cycle. These calculations can model the adsorption of the reactant onto the catalyst surface, the stepwise addition of hydrogen, and the desorption of the product. By comparing the energy barriers of different potential intermediates and transition states, the most favorable reaction pathway can be identified. nih.gov

While specific energy barrier calculations for reactions of this compound were not found in the provided search results, the general methodology is well-established. Such studies would typically employ quantum mechanical methods, like DFT, to locate the geometries of reactants, products, and transition states and calculate their respective energies.

Molecular Orbital Analysis

Molecular orbital (MO) theory provides a detailed picture of the electronic structure of a molecule by describing the distribution and energy of its electrons in various orbitals. uni-muenchen.de An analysis of the molecular orbitals of this compound is essential for understanding its chemical behavior, including its reactivity and spectroscopic properties.

The most important molecular orbitals in the context of chemical reactivity are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). stuba.sk

HOMO: This orbital contains the most loosely held electrons and is associated with the molecule's ability to donate electrons (nucleophilicity). The energy of the HOMO is related to the ionization potential.

LUMO: This is the lowest energy orbital that can accept electrons and is related to the molecule's ability to act as an electron acceptor (electrophilicity). The energy of the LUMO is related to the electron affinity.

The HOMO-LUMO gap (ΔE) , the energy difference between the HOMO and LUMO, is a critical parameter that indicates the chemical stability of a molecule. A large HOMO-LUMO gap suggests high stability and low reactivity, while a small gap indicates that the molecule is more easily polarizable and reactive. stuba.sk

In this compound, the presence of the electron-withdrawing fluorine atoms is expected to lower the energy of both the HOMO and LUMO compared to unsubstituted benzylamine. stuba.sk This is because the fluorine atoms pull electron density away from the benzene ring and the amine group. The precise effect on the HOMO-LUMO gap would require specific calculations.

A full MO analysis would involve calculating the energies and visualizing the shapes of all molecular orbitals. uni-muenchen.de This would reveal how the atomic orbitals of carbon, nitrogen, hydrogen, and fluorine combine to form the bonding, non-bonding, and anti-bonding molecular orbitals of the molecule. For example, the analysis could show the pi-system of the benzene ring and the lone pair of electrons on the nitrogen atom. uni-muenchen.de

Molecular Dynamics (MD) Simulations

Molecular dynamics (MD) simulations offer a computational microscope to observe the time-dependent behavior of molecules, providing insights into their structure, dynamics, and interactions in various environments. nih.gov For this compound, MD simulations are particularly useful for understanding its behavior in the liquid phase and how its fluorinated structure influences its interactions with itself and other molecules.

Understanding Liquid-Phase Structure and Interactions

In the liquid state, molecules are in constant motion, and their arrangement and interactions are dynamic. MD simulations can model the behavior of a large number of this compound molecules in a simulation box, allowing for the study of the liquid's structure and properties. unifi.itaps.org

By simulating the system over time, one can analyze various structural and dynamic properties, such as:

Radial Distribution Functions (RDFs): These functions describe the probability of finding another molecule at a certain distance from a reference molecule. They can reveal the local ordering and packing of molecules in the liquid.

Hydrogen Bonding: The amine group of this compound can act as both a hydrogen bond donor and acceptor. MD simulations can quantify the extent and lifetime of hydrogen bonds, which are crucial for understanding the liquid's properties. nih.gov

Diffusion Coefficient: This property measures the rate at which molecules move through the liquid and can be calculated from the mean square displacement of the molecules over time.

While specific MD simulation studies on liquid this compound were not found, the principles of such simulations are well-established for other organic liquids. unifi.itmdpi.com The simulations would typically use a force field, a set of parameters that describe the potential energy of the system as a function of the atomic positions, to calculate the forces on each atom and integrate Newton's equations of motion. biorxiv.org

Analysis of Fluorinated Domains and Polarity Differences

The presence of three fluorine atoms on the benzene ring of this compound creates distinct regions of polarity within the molecule. The fluorinated part of the benzene ring is electron-poor and nonpolar, while the amine group is polar and capable of hydrogen bonding. This amphiphilic character can lead to interesting structural organization in the liquid phase.

MD simulations can be used to investigate the formation of "fluorinated domains," where the fluorinated parts of the molecules may preferentially associate with each other due to solvophobic effects, similar to how hydrophobic groups cluster in aqueous solutions. nih.gov This can lead to nanoscale heterogeneity in the liquid structure.

The analysis of the simulation trajectories can reveal:

Orientational Correlations: Do the molecules tend to align in a specific way to maximize favorable interactions and minimize unfavorable ones? For example, do the polar amine groups cluster together, surrounded by the less polar fluorinated rings?

Local Density Fluctuations: Are there regions in the liquid that are enriched in fluorine atoms? This can be analyzed by calculating local composition fluctuations. aps.org

Understanding these polarity differences and their impact on the liquid structure is important for predicting the solubility of this compound in different solvents and its behavior in multiphase systems. The insights gained from MD simulations can complement experimental studies and provide a more complete picture of the molecular-level behavior of this fluorinated compound. mdpi.com

Conformational Analysis and Isomerism

Conformational Analysis: Density Functional Theory (DFT) is a powerful tool for investigating the conformational preferences of fluorinated benzylamines. By systematically scanning the dihedral angles of the side chain (e.g., the C-C-N-H and Ar-C-C-N angles), a potential energy surface can be generated. This allows for the identification of low-energy conformers and the energy barriers between them. For similar molecules like fluorinated peptoids, DFT calculations at levels such as B3LYP/6–311G+(2d,p) have been used to successfully determine conformational minima. nih.gov The presence and position of the fluorine atoms on the benzene ring significantly influence the conformational landscape through steric and electronic effects, including the potential for intramolecular hydrogen bonding or repulsive interactions.

Experimental techniques such as variable temperature NMR spectroscopy can complement these computational studies by providing evidence for conformational exchange processes. For instance, discrepancies in NMR splitting patterns can sometimes be resolved by considering the dynamic exchange between different conformers.

Isomerism: The isomeric relationship between this compound and other trifluorobenzylamine isomers (e.g., 2,4,6-, 3,4,5-, and 2,3,4-isomers) is critical to their differing chemical and physical properties. chemicalbook.com Computational studies can precisely quantify these differences. For example, the substitution pattern affects the molecule's dipole moment, electrostatic potential surface, and steric profile. In a study on the cyclopalladation of fluorinated benzyl (B1604629) amines, it was noted that the position of fluorine atoms significantly alters the interplanar angles of the phenyl rings in the resulting complexes. acs.org The presence of fluorine in the 5-position, as in this compound, would be expected to produce a distinct conformational and electronic profile compared to isomers with different substitution patterns. acs.org

Predictive Modeling of Chemical Behavior

Predictive modeling using computational methods allows for the anticipation of how this compound will behave under various conditions, from its reactivity in chemical synthesis to its interactions in biological systems.

Reactivity Prediction: DFT calculations are instrumental in predicting the reactivity of molecules. nih.gov By mapping the electron density and calculating molecular orbitals such as the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), regions susceptible to electrophilic or nucleophilic attack can be identified. Theoretical calculations on the related 3,4,5-trifluorobenzylamine (B151390) have been used to explain its photophysical properties and its role in promoting electron transfer in photocatalytic oxidative coupling reactions. acs.orgacs.org Similar models could be applied to this compound to predict its behavior in various reaction types, including oxidation, reduction, and substitution.

Molecular Dynamics and Physicochemical Properties: Molecular Dynamics (MD) simulations offer a way to model the behavior of this compound over time, providing insights into its dynamics, solvation, and interactions with other molecules. frontiersin.orgchemrxiv.orgtudelft.nl MD simulations can be used to predict thermophysical properties and to understand how the molecule interacts with solvents or biological macromolecules. chemrxiv.orgtudelft.nl Furthermore, computational tools can predict a range of physicochemical properties crucial for applications in drug discovery and materials science. uni.lu

| Predicted Property | Value | Method/Source |

| Molecular Formula | C₇H₆F₃N | - |

| Monoisotopic Mass | 161.04523 Da | PubChemLite |

| XlogP | 1.1 | PubChemLite |

| pKa (amine group) | ~9.2 (Predicted for fluorinated benzylamines) | DFT (B3LYP/6-311+G(d,p)) nih.gov |

Predicted Collision Cross Section (CCS) Data

Collision Cross Section (CCS) is a measure of the ion's size and shape in the gas phase. These values, predicted using computational methods, are useful in analytical techniques like ion mobility spectrometry.

| Adduct | m/z | Predicted CCS (Ų) |

| [M+H]⁺ | 162.05251 | 126.0 |

| [M+Na]⁺ | 184.03445 | 136.4 |

| [M-H]⁻ | 160.03795 | 126.3 |

| [M+NH₄]⁺ | 179.07905 | 147.0 |

| [M+K]⁺ | 200.00839 | 133.3 |

| Data sourced from PubChemLite, calculated using CCSbase. uni.lu |

Structure-Property Relationship Studies through Computational Methods

Computational methods are pivotal in establishing quantitative structure-activity relationships (QSAR) and structure-property relationships (QSPR). These models correlate the structural features of a molecule with its observed activity or properties.

QSAR and QSPR Models: For families of compounds like fluorinated benzylamines, QSAR models can be developed to predict biological activity. nih.gov These models use calculated molecular descriptors (e.g., electronic, steric, and lipophilic parameters) to build a statistical model that can estimate the activity of new, untested compounds. ajchem-a.com For instance, QSAR studies have been successfully applied to understand the anti-HIV activity of related compound classes and the inhibitory activity of fluorinated compounds on enzymes like protoporphyrinogen (B1215707) IX oxidase. nih.govacs.org Such an approach could be used to predict the potential biological activities of this compound derivatives.

Influence of Fluorine Substitution: The unique 2,4,5-substitution pattern of the fluorine atoms imparts specific electronic and steric properties that define the molecule's behavior. The strong electron-withdrawing nature of fluorine atoms significantly alters the electron density distribution on the aromatic ring and the basicity of the amine group. Computational studies on trifluorobenzylamine derivatives have shown that the specific placement of fluorine atoms is critical for biological activity, such as the inhibition of the p53-MDM2 protein-protein interaction. In structure-activity relationship studies of purine (B94841) derivatives, the trifluorobenzyl group was identified as a potent substituent, with the specific isomer being crucial for activity. acs.orgnih.govtandfonline.com Computational docking and molecular dynamics simulations can reveal how the 2,4,5-trifluoro substitution pattern influences binding modes and affinities with specific biological targets, providing a rationale for observed structure-activity relationships. nih.govnih.gov

Research on Derivatives and Analogues of 2,4,5 Trifluorobenzylamine

Synthesis and Characterization of Substituted Trifluorobenzylamines

The synthesis of substituted trifluorobenzylamines is a cornerstone for developing new chemical entities. The process often involves multi-step reactions to introduce fluorine atoms and the aminomethyl group onto the benzene (B151609) ring with specific regioselectivity.

Positional isomers of trifluorobenzylamine, such as the 2,3,4-, 2,4,6-, and 3,4,5-isomers, share the same molecular formula (C₇H₆F₃N) and molecular weight but exhibit distinct structural and electronic characteristics due to the different arrangement of fluorine atoms. The synthesis of these isomers often starts from a corresponding fluorinated or chlorinated benzonitrile (B105546) precursor. For instance, 2,4,6-trifluorobenzylamine can be prepared via the catalytic hydrogenation of 2,4,6-trifluorobenzonitrile (B12505) using a Raney nickel catalyst in a methanol-ammonia solution at elevated temperature and pressure, achieving yields around 85%. Similarly, the 3,4,5-isomer can be synthesized from 3,4,5-trifluorobenzonitrile. smolecule.com

The substitution pattern significantly impacts the molecule's properties. The 2,4,6-isomer has a symmetrical arrangement of fluorine atoms, which influences its electronic distribution and reactivity in electrophilic aromatic substitution and metal coordination. In contrast, asymmetrical isomers like 2,3,4- and 2,4,5-trifluorobenzylamine may have reduced steric hindrance, which can be advantageous for binding to biological targets like enzymes. Characterization and differentiation of these isomers are typically accomplished using spectroscopic methods such as ¹⁹F NMR, which shows distinct chemical shifts for fluorine atoms based on their position, and FT-IR spectroscopy, which reveals characteristic C-F and N-H bond vibrations.

Table 1: Comparison of Trifluorobenzylamine Isomers

| Property | This compound | 2,3,4-Trifluorobenzylamine | 3,4,5-Trifluorobenzylamine (B151390) | 2,4,6-Trifluorobenzylamine |

| CAS Number | 168644-93-7 | 235088-67-2 | 235088-69-4 | 847502-85-6 |

| Molecular Formula | C₇H₆F₃N | C₇H₆F₃N | C₇H₆F₃N | C₇H₆F₃N |

| Molecular Weight | 161.12 g/mol | 161.12 g/mol | 161.12 g/mol | 161.12 g/mol |

| Structural Feature | Asymmetric substitution | Asymmetric, consecutive substitution | Symmetrical substitution | Symmetrical, alternating substitution |

| Key Property | Building block for pharmaceuticals and agrochemicals. | Balances lipophilicity and solubility for blood-brain barrier penetration. | Symmetrical steric hindrance reduces reactivity in some substitutions. | Strong electron-withdrawing properties make it reactive in coupling reactions. |

The synthesis of benzylamine (B48309) derivatives with different halogenation patterns, including combinations of fluorine and chlorine, is crucial for creating intermediates for pharmaceuticals and agrochemicals. google.com A common industrial method involves starting with a heavily chlorinated precursor, such as pentachlorobenzonitrile, and performing a series of halogen exchange (fluorination) and reduction reactions. google.com

For example, a synthetic route to 2,4,6-trifluorobenzylamine begins with pentachlorobenzonitrile. google.com The process includes:

Fluorination : The starting material is reacted with a fluorinating agent like anhydrous potassium fluoride (B91410) (KF) in a high-boiling solvent such as sulfolane (B150427) at high temperatures (130–160°C). This step yields an intermediate like 3,5-dichloro-2,4,6-trifluorobenzonitrile. google.com

Reduction/Dechlorination : The resulting halogenated benzonitrile is then subjected to catalytic hydrogenation. This step serves a dual purpose: it reduces the nitrile group (-CN) to an aminomethyl group (-CH₂NH₂) and removes the remaining chlorine atoms (dehalogenation) to yield the final trifluorobenzylamine. google.com

Challenges in these syntheses include controlling the regioselectivity of fluorination and preventing side reactions such as dehalogenation and the formation of dimeric impurities during hydrogenation. google.com

Structure-Activity Relationship (SAR) Studies of Derivatives in Biological Systems

Structure-activity relationship (SAR) studies are fundamental to medicinal chemistry, aiming to understand how the chemical structure of a compound relates to its biological activity. For derivatives of trifluorobenzylamine, these studies involve synthesizing a series of analogues with systematic modifications and evaluating their effects in biological assays.

A notable example is the development of inhibitors for inositol (B14025) hexakisphosphate kinase (IP6K), an enzyme involved in various cellular signaling pathways. tandfonline.com In one study, a pan-IP6K inhibitor, TNP (N²-(m-trifluorobenzyl), N⁶-(p-nitrobenzyl)purine), was used as a lead compound. tandfonline.com To develop new inhibitors with reduced off-target effects, specifically on the metabolic enzyme CYP3A4, a series of 15 TNP analogues were designed and synthesized. tandfonline.com The SAR study revealed that the trifluorobenzyl group was a potent structural feature for IP6K inhibition. tandfonline.comacs.org Modifications to the purine (B94841) scaffold and the benzyl (B1604629) substituents led to the identification of compounds with significantly reduced CYP3A4 inhibition while retaining activity against IP6K. tandfonline.com For instance, compound 9 in the study showed an IC₅₀ of 16.8 μM against IP6K2 but did not bind to CYP3A4 at concentrations up to 200 μM, highlighting a successful decoupling of the desired activity from off-target effects. tandfonline.com

Table 2: SAR of TNP Analogs as IP6K2 Inhibitors

| Compound | N²-Substituent | N⁶-Substituent | IP6K2 IC₅₀ (μM) tandfonline.com | CYP3A4 Binding tandfonline.com |

| TNP | m-Trifluorobenzyl | p-Nitrobenzyl | 4.5 | Yes |

| 7 | 4-Fluorobenzyl | 4-(Methylsulfonyl)benzyl | 3.3 | Yes |

| 8 | 4-Chlorobenzyl | 4-(Methylsulfonyl)benzyl | 3.6 | Yes |

| 9 | 4-Trifluoromethylbenzyl | 4-(Methylsulfonyl)benzyl | 16.8 | No (up to 200 μM) |

| 15 | 4-Trifluoromethylbenzyl | 3-Nitrobenzyl | 24.7 | No (up to 200 μM) |

| 20 | 4-Trifluoromethylbenzyl | 4-Cyanobenzyl | 21.8 | No (up to 200 μM) |

Similarly, SAR studies on retigabine, an anticonvulsant drug, led to the synthesis of analogues to improve potency and chemical stability. nih.gov It was found that incorporating a 4-(trifluoromethyl)benzyl group significantly improved the agonist activity on neuronal Kv7 channels, the drug's target. nih.gov This demonstrates the utility of the trifluoromethylbenzyl moiety in modulating the pharmacological properties of neurologically active compounds.

Exploration of Novel Reaction Pathways for Derivative Synthesis

The development of novel synthetic methods for preparing benzylamine derivatives is an active area of research, aiming for higher efficiency, selectivity, and milder reaction conditions. A significant challenge in amine synthesis is achieving chemoselectivity, particularly in the mono-substitution of diamines. beilstein-journals.org

One innovative approach addresses the selective N-monoarylation of 2-aminobenzylamine. Researchers found that using water as a solvent for the SNAr reaction between 2-aminobenzylamine and an activated fluoroaryl compound resulted in almost quantitative conversion with complete selectivity for the desired N-monoarylated product. beilstein-journals.org This method provides a greener and more efficient alternative to traditional organic solvents. beilstein-journals.org

Other modern strategies for benzylic amine synthesis include:

Reductive Amination : This classic method can be improved using specific catalysts. For example, manganese dioxide can be used as an in-situ oxidant to convert alcohols to imines, which are then reduced to the corresponding amines in a one-pot process. organic-chemistry.org

Metal-Catalyzed N-Alkylation : Earth-abundant metal catalysts, such as those based on cobalt or nickel, can facilitate the N-alkylation of amines with alcohols through a "borrowing hydrogen" mechanism, which is atom-economical and produces water as the only byproduct. organic-chemistry.org

C-H Functionalization : A dual copper- and aldehyde-catalyzed reaction has been developed for the transient C-H sulfonylation of benzylamines. acs.org This method allows for the direct functionalization of the aromatic C-H bond ortho to the amine directing group, providing a powerful tool for creating complex derivatives that would be difficult to access through traditional means. acs.org The reaction proceeds effectively with a range of electron-rich and electron-poor substituents on the benzylamine ring. acs.org

These novel pathways offer more direct and sustainable routes to complex benzylamine derivatives, expanding the chemical space available for drug discovery and materials science.

Environmental and Safety Aspects in Advanced Chemical Research Excluding Basic Hazard Data

Waste Management and Disposal in Industrial Production

The industrial synthesis of 2,4,5-Trifluorobenzylamine, a halogenated aromatic amine, generates waste streams that are classified as hazardous organic waste. bucknell.edu Proper management and disposal of this waste are critical to prevent environmental contamination and are governed by stringent regulations.

The primary and most effective disposal method for halogenated organic compounds is high-temperature incineration. bucknell.edup2infohouse.org Regulatory frameworks, such as the European Union's Directive on industrial emissions, mandate specific conditions for this process. Waste containing more than 1% of halogenated organic substances, calculated as chlorine, must be incinerated at a temperature of at least 1100°C for a minimum of two seconds to ensure complete combustion and destruction of the toxic compounds. europa.euzerowasteeurope.eu This process is typically carried out in specialized rotary kiln or liquid injection incinerators equipped with afterburners and flue gas scrubbing systems to neutralize acidic gases (like hydrogen fluoride) produced during combustion. epa.gov

Table 1: Industrial Waste Treatment Technologies for Halogenated Organic Compounds

| Technology | Description | Applicability for this compound Waste | Reference |

| High-Temperature Incineration | Thermal destruction of waste at temperatures typically ≥1100°C for halogenated compounds. | Primary method for concentrated organic waste, ensuring complete breakdown of the molecule. | europa.euzerowasteeurope.eu |

| Liquid Injection Incineration | Waste is injected directly into a high-temperature flame. Suitable for low-viscosity liquid wastes. | Effective for liquid organic waste streams and solvents from the synthesis process. | epa.gov |

| Rotary Kiln Incineration | A rotating combustion chamber handles solid, liquid, and viscous wastes. | Suitable for a wide range of waste forms, including distillation residues and contaminated materials. | epa.gov |

| Carbon Adsorption | Organic compounds are adsorbed onto the surface of activated carbon. | Used for polishing dilute aqueous streams to remove trace amounts of the compound. | p2infohouse.org |

| Wet Air Oxidation | Aqueous waste is treated with air or oxygen at high pressure and temperature. | Applicable for aqueous wastes that are too dilute for incineration but too toxic for biological treatment. | p2infohouse.org |

Environmental Fate Considerations in Research Contexts

The environmental fate of fluorinated aromatic compounds is a significant concern due to the exceptional strength of the carbon-fluorine (C-F) bond. researchgate.netresearchgate.net This bond imparts high thermal and chemical stability, making compounds like this compound potentially persistent in the environment. researchgate.net While specific experimental data on the environmental behavior of this compound are limited, as is common for many fine chemicals, its fate can be inferred from its chemical structure and studies on analogous compounds. lgcstandards.comfishersci.com

The mobility of a chemical in the environment—its tendency to move through soil and enter groundwater—is primarily governed by its water solubility and its sorption (adsorption) to soil particles. ecetoc.orgchemsafetypro.com Sorption is often quantified by the organic carbon-water (B12546825) partition coefficient (Koc). ecetoc.org A high Koc value indicates strong binding to soil organic matter and thus low mobility, whereas a low Koc value suggests the compound is more likely to be mobile and leach into groundwater. chemsafetypro.com

For this compound, its mobility is expected to be influenced by several factors. As an amine, it can become protonated in acidic to neutral environments, which can increase its water solubility and interaction with negatively charged soil components like clay and organic matter. However, the trifluorinated aromatic ring contributes to its lipophilicity (tendency to dissolve in fats and oils), which would favor sorption to organic matter. Data for the closely related isomer, 3,4,5-Trifluorobenzylamine (B151390), suggests low water solubility and a low likelihood of mobility. thermofisher.com Conversely, the 2,4,6-isomer is described as slightly soluble in water. fishersci.iechemicalbook.com Without a definitive experimental Koc value for this compound, its mobility remains an area for further investigation.

Table 2: Physicochemical Properties Influencing Environmental Mobility of Related Trifluorobenzylamines

| Compound | CAS Number | Water Solubility | Implication for Mobility | Reference |

| 2,4,6-Trifluorobenzylamine | 214759-21-4 | Slightly soluble (1.2 g/L at 25°C) | Moderate solubility may allow for some mobility in soil, dependent on sorption characteristics. | fishersci.iechemicalbook.comchemicalbook.com |

| 3,4,5-Trifluorobenzylamine | 235088-69-4 | Low water solubility (stated in SDS) | Low solubility suggests it is not likely to be mobile in the environment and spillage is unlikely to penetrate soil. | thermofisher.com |

Conventional biological wastewater treatment plants (WWTPs) are often ineffective at removing persistent fluorinated organic compounds. ucp.pt The stability of the C-F bond makes these molecules recalcitrant to microbial degradation. researchgate.netresearchgate.net Therefore, research has focused on more robust methods, known as Advanced Oxidation Processes (AOPs), to break down these challenging pollutants. mdpi.comresearchgate.net

AOPs utilize highly reactive species, primarily the hydroxyl radical (•OH), to non-selectively attack and degrade organic molecules. sci-hub.se For a compound like this compound, these processes could initiate degradation by attacking the amine group or the aromatic ring, eventually leading to the cleavage of the C-F bonds and mineralization into carbon dioxide, water, and inorganic ions. mdpi.com

Photocatalysis: This process uses a semiconductor catalyst, such as titanium dioxide (TiO2), and a light source (e.g., UV light) to generate hydroxyl radicals. the-innovation.org The surface properties of the catalyst are crucial, and interestingly, the presence of fluoride (B91410) ions has been shown in some systems to enhance the photocatalytic degradation of other organic pollutants. acs.orgnih.gov

Ozonation (O3/UV): Combining ozone with UV light is another effective AOP that generates hydroxyl radicals, leading to the oxidation of persistent compounds. mdpi.com

Fenton and Photo-Fenton Processes: These methods use a mixture of hydrogen peroxide (H2O2) and ferrous iron (Fe2+) to produce hydroxyl radicals. The reaction can be accelerated with UV light (Photo-Fenton). mdpi.comnih.gov

While complete biodegradation of highly fluorinated aromatics is difficult, the presence of the benzylamine (B48309) functional group might provide an initial point of attack for specialized microorganisms under specific conditions, potentially leading to partial degradation. researchgate.net However, AOPs are considered a more promising strategy for the complete removal of such compounds from research and industrial wastewater.

Table 3: Potential Advanced Degradation Pathways for Fluorinated Aromatic Amines in Wastewater

| Degradation Pathway | Mechanism | Potential Efficacy | Reference |

| **Photocatalysis (e.g., UV/TiO₂) ** | Generation of hydroxyl radicals (•OH) on a semiconductor surface under light irradiation. | High potential; can lead to complete mineralization of persistent organic pollutants. | the-innovation.orgnih.gov |

| Ozonation (O₃/UV) | Formation of •OH from the photolysis of ozone. | Effective for degrading a wide range of organic compounds resistant to conventional treatment. | mdpi.com |

| Fenton Process (H₂O₂/Fe²⁺) | Catalytic decomposition of hydrogen peroxide by iron salts to form •OH. | A powerful oxidation process, though it requires careful pH control. | nih.gov |

| Anaerobic Biodegradation | Reductive defluorination by specialized microbial consortia. | Generally very slow and limited for highly fluorinated aromatics; requires specific environmental conditions. | researchgate.netethz.ch |

Sustainable Chemistry Practices in this compound Research

The principles of green chemistry provide a framework for minimizing the environmental impact of chemical research and production. numberanalytics.com Applying these principles to work involving this compound can lead to safer, more efficient, and more sustainable processes.

Catalysis: The use of catalytic reagents is superior to stoichiometric ones as they are used in small amounts and can be recycled, reducing waste. Research into the synthesis of fluorinated amines explores the use of palladium catalysts for C-H bond activation and photoredox catalysis, which offers a milder and less toxic alternative to traditional radical reactions. nottingham.ac.ukacs.org Biocatalysis, using enzymes, can offer high selectivity under mild conditions, often eliminating the need for protecting groups and reducing waste. qualitas1998.net

Safer Solvents and Reaction Conditions: Traditional organic synthesis often relies on volatile and hazardous solvents. Green chemistry encourages the use of safer alternatives like water, supercritical fluids, or solvent-free reaction conditions. qualitas1998.net Mechanochemical synthesis, which involves grinding solid reagents together, is an emerging solvent-free technique that has been successfully applied to the synthesis of related fluorinated compounds like imines, preventing pollution and simplifying processes. mdpi.comresearchgate.net

Atom Economy and Waste Prevention: Synthetic routes should be designed to maximize the incorporation of all starting materials into the final product. This involves moving away from lengthy, multi-step syntheses that require protecting groups and generate significant waste streams in favor of more direct and efficient catalytic methods. qualitas1998.netdovepress.com

Design for Degradation: While the stability of the C-F bond is often a desired property for the final application, a green chemistry approach considers the end-of-life of the molecule. This involves designing chemicals that can perform their function effectively but will degrade into innocuous substances after use, preventing long-term environmental persistence.

By integrating these sustainable practices, the chemical community can continue to innovate with compounds like this compound while actively mitigating their environmental and safety risks.

Table 4: Application of Green Chemistry Principles to this compound Research

| Green Chemistry Principle | Application in Fluorinated Amine Chemistry | Benefit | Reference |

| Catalysis | Using palladium or other transition metal catalysts for synthesis; employing photoredox catalysis or biocatalysis. | Reduces waste, increases efficiency, allows for milder reaction conditions, and avoids toxic reagents like tin compounds. | numberanalytics.comnottingham.ac.ukqualitas1998.net |

| Reduce Derivatives | Employing highly selective enzymes (biocatalysis) that react at specific sites, avoiding the need for protection/deprotection steps. | Shortens synthesis routes, reduces reagent use, and minimizes waste generation. | qualitas1998.net |

| Safer Solvents & Auxiliaries | Replacing hazardous organic solvents with water, supercritical CO₂, or eliminating solvents entirely (mechanochemistry). | Reduces worker exposure, prevents pollution, and simplifies purification. | qualitas1998.netmdpi.comresearchgate.net |

| Atom Economy | Designing syntheses (e.g., C-H activation) that directly functionalize a molecule, rather than using pre-functionalized starting materials. | Maximizes the efficiency of the reaction and minimizes the production of by-products. | dovepress.com |

| Design for Energy Efficiency | Using catalytic processes that operate at ambient temperature and pressure, such as photocatalysis or mechanochemistry. | Lowers energy consumption and associated economic and environmental costs. | nottingham.ac.ukmdpi.com |

Q & A

Q. What are the established synthetic routes for 2,4,5-Trifluorobenzylamine, and what reagents/conditions are critical for high yield?

Methodological Answer: The synthesis of this compound typically involves catalytic hydrogenation of its nitrile precursor. A validated method uses hydrogen gas (H₂) in ethyl acetate with palladium (Pd) as a catalyst under 0.5 MPa pressure at 90°C for 12 hours. Diisopropylethylamine (DIPEA) is often added to stabilize intermediates and prevent side reactions . Key considerations include:

- Catalyst Loading: Pd catalysts (5–10 wt%) ensure efficient reduction of the nitrile group to the amine.

- Solvent Choice: Ethyl acetate balances polarity for solubility and safety (low flammability compared to ethers).

- Post-Reaction Workup: Neutralization with sodium bicarbonate (pH 7) and extraction with water are critical for isolating the amine without decomposition .

Q. What analytical techniques are recommended to confirm the purity and structure of this compound?

Methodological Answer: Standard analytical workflows include:

- Gas Chromatography (GC): Quantifies purity using flame ionization detection (FID), calibrated against reference standards (e.g., GB/T 9722) .

- Nuclear Magnetic Resonance (NMR): ¹⁹F NMR distinguishes fluorine substitution patterns (δ -110 to -130 ppm for aromatic fluorines). ¹H NMR confirms benzylamine proton integration (δ 3.8–4.2 ppm for CH₂NH₂) .

- Mass Spectrometry (MS): High-resolution MS (HRMS) validates molecular ion peaks (e.g., [M+H]⁺ at m/z 174.06 for C₇H₇F₃N) .

Advanced Research Questions

Q. How can catalytic hydrogenation conditions be optimized to minimize dehalogenation or over-reduction in this compound synthesis?

Methodological Answer: Fluorine substituents on the benzene ring are prone to partial dehalogenation under high-pressure H₂. Optimization strategies include:

- Temperature Modulation: Lowering reaction temperature to 70–80°C reduces Pd-catalyzed C-F bond cleavage .

- Catalyst Selection: Pd/C with low acidity (pH-neutral supports) minimizes defluorination.

- Additives: Triethylamine or DIPEA scavenges trace acids, preserving fluorine integrity .

- In Situ Monitoring: Real-time FTIR or GC-MS tracks intermediate stability (e.g., nitrile-to-amine conversion without byproducts) .

Q. What strategies mitigate instability of this compound during storage or reaction with electrophilic reagents?

Methodological Answer: Fluorinated benzylamines are hygroscopic and sensitive to oxidation. Best practices include:

- Storage: Under inert gas (N₂/Ar) at -20°C in amber vials to prevent moisture absorption and photodegradation.

- Derivatization: Converting the amine to a stable salt (e.g., hydrochloride) improves shelf life.

- Reaction Handling: For electrophilic substitutions (e.g., acylation), use anhydrous solvents (THF, DCM) and low temperatures (0–5°C) to suppress side reactions .

Q. How does the fluorine substitution pattern in this compound influence its reactivity in medicinal chemistry applications?

Methodological Answer: The 2,4,5-trifluoro arrangement enhances:

- Metabolic Stability: Fluorine’s electron-withdrawing effect reduces oxidative metabolism in drug candidates.

- Bioavailability: Increased lipophilicity (logP ~1.8) improves membrane permeability.

- Target Binding: Fluorine’s van der Waals radius (1.47 Å) allows precise steric interactions with enzyme active sites (e.g., kinase inhibitors) .

Case Study: Fluorinated analogues of benzylamine show 2–3× higher IC₅₀ values in acetylcholinesterase inhibition assays compared to non-fluorinated counterparts .

Q. How can researchers resolve contradictions in spectral data (e.g., NMR splitting patterns) for this compound derivatives?

Methodological Answer: Discrepancies in NMR splitting often arise from dynamic effects or impurities. Solutions include:

- Variable Temperature NMR: Resolves overlapping signals caused by conformational exchange (e.g., amine proton tautomerism).

- COSY/HSQC Experiments: Correlates ¹H-¹³C/¹H-¹⁹F couplings to assign complex splitting (e.g., J₃ coupling in ortho-fluorines).

- Spiking Experiments: Adding authentic samples of suspected byproducts (e.g., defluorinated species) identifies contaminants .

Q. What computational methods predict the physicochemical properties of this compound for drug design?

Methodological Answer: Density Functional Theory (DFT) and molecular docking are widely used:

- DFT (B3LYP/6-311+G(d,p)): Calculates pKa (~9.2 for the amine group), dipole moments, and electrostatic potential surfaces .

- Molecular Dynamics (MD): Simulates solvation effects in aqueous or lipid bilayers to model permeability.

- ADMET Prediction: Tools like SwissADME estimate bioavailability, CYP450 interactions, and toxicity profiles .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.